molecular formula C5H10O4 B044311 (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol CAS No. 113890-38-3

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Cat. No. B044311
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-WISUUJSJSA-N
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Description

Synthesis Analysis

The synthesis of structurally related oxolane compounds involves intricate procedures that yield various derivatives with specific configurations. For instance, the synthesis of a closely related compound involves crystallization in the monoclinic system, showcasing the complexity and precision required in synthesizing these molecules (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

The molecular structure of oxolane derivatives has been extensively studied, revealing detailed insights into their configurations and crystallography. For example, a study on a similar molecule demonstrated the R configuration of its carbons and highlighted the presence of intramolecular hydrogen bonds, which play a crucial role in the stability and reactivity of these compounds (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

Chemical reactions involving oxolane derivatives are varied and yield a wide range of products depending on the conditions and reactants used. For example, reactions with amines or specific reagents lead to the formation of novel structures with unique properties, illustrating the reactive versatility of these compounds (Chernysheva, Bogolyubov, & Semenov, 1999).

Scientific Research Applications

  • Asymmetric Catalysis and Synthesis:

    • The compound has been used in the synthesis of optically active hydroxy diphosphine ligands for asymmetric catalysis (Börner et al., 1994).
    • It's also involved in the synthesis of chiral hydroxyl phospholanes, which are used in asymmetric catalytic reactions (Li et al., 2000).
  • Crystal Structure and Molecular Synthesis:

    • Studies have explored its crystal structure and synthesis for various applications, such as in the formation of dioxolane rings with aromatic groups (Li et al., 2001).
  • Reactivity in Organic Chemistry:

    • The reactivity of 2-oxyallyl cations with derivatives of the compound has been studied, providing insights into the behavior of these compounds in organic synthesis (Meilert et al., 2003).
  • Biobased Polymer Synthesis:

    • It's utilized in the enzymatic synthesis of biobased polyesters, indicating its potential in creating sustainable materials (Jiang et al., 2014).
  • Inhibitor Studies and Pharmacology:

    • Although not directly related to drug use or side effects, studies have examined the compound's analogs in the context of antiviral and antineoplastic activities (Bera et al., 2004).
  • Versatile Building Block for Various Applications:

    • Glycerol carbonate, a related compound, has been studied for its wide reactivity and applications in different domains, showcasing the compound's versatility (Sonnati et al., 2013).
  • Desolvation Kinetics:

    • Research on the inclusion compounds of this chemical has provided insights into the kinetics of desolvation, useful in material science and chemistry (Bourne et al., 1997).
  • Quantitative Analysis in Agricultural Chemistry:

    • It has been used in developing reagents for the determination of phenolic moieties in lignins, important in agricultural chemistry (Granata & Argyropoulos, 1995).

properties

IUPAC Name

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347412
Record name 2-Deoxy-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

CAS RN

113890-38-3, 533-67-5
Record name 2-Deoxy-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 °C
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 2
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 3
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 4
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 5
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 6
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

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